2-isocyanatothiolane
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Overview
Description
2-Isocyanatothiolane is a chemical compound with the molecular formula C₅H₇NOSThis compound is characterized by the presence of an isocyanate group (-N=C=O) and a thiolane ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanatothiolane can be synthesized through several methods. One common approach involves the reaction of thiolane with phosgene or its derivatives under controlled conditions. Another method includes the use of thiolane and isocyanate precursors in the presence of a catalyst to facilitate the formation of the isocyanate group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where thiolane is reacted with phosgene or other isocyanate-forming agents. The reaction conditions are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanatothiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ureas and carbamates.
Scientific Research Applications
2-Isocyanatothiolane has found applications in various fields of research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules.
Mechanism of Action
The mechanism of action of 2-isocyanatothiolane involves the reactivity of its isocyanate group. This group can react with nucleophiles such as amines, alcohols, and thiols, forming stable covalent bonds. This reactivity is exploited in various applications, including the formation of ureas, carbamates, and thiocarbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Isothiocyanates: Compounds with the -N=C=S group, similar in reactivity to isocyanates.
Thioureas: Compounds containing the -CS-NH₂ group, formed from the reaction of isothiocyanates with amines.
Sulfoxides and Sulfones: Oxidized derivatives of thiolanes.
Uniqueness: 2-Isocyanatothiolane is unique due to its combination of an isocyanate group and a thiolane ring. This combination provides a distinct reactivity profile, making it suitable for specific applications in bioconjugation and polymer synthesis .
Properties
CAS No. |
76197-85-8 |
---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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